3-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known by its IUPAC name 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 231.04 g/mol. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde structure, making it a member of the substituted benzaldehyde family. The compound appears as a white to light yellow solid and has a melting point of around 116 °C .
These reactions are fundamental for synthesizing more complex organic compounds or for modifying the existing structure for specific applications.
Research has indicated that 3-Bromo-5-hydroxy-4-methoxybenzaldehyde exhibits significant biological activities. It has been studied for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Additionally, preliminary studies suggest potential anticancer activity, making it a candidate for further pharmacological investigations .
The synthesis of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde typically involves bromination of the precursor compound followed by hydroxylation and methoxylation steps. A common method includes:
These steps can vary based on the desired purity and yield of the final product .
3-Bromo-5-hydroxy-4-methoxybenzaldehyde finds applications in various fields:
Studies have shown that 3-Bromo-5-hydroxy-4-methoxybenzaldehyde interacts with various biological systems. It has been identified as a CYP1A2 inhibitor, suggesting that it may affect drug metabolism pathways involving this enzyme . Further research is needed to explore its full interaction profile with other enzymes and receptors.
Several compounds share structural similarities with 3-Bromo-5-hydroxy-4-methoxybenzaldehyde. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-4,5-dimethoxybenzaldehyde | 2973-80-0 | Contains two methoxy groups |
| 2-Bromo-5-hydroxy-4-methoxybenzoic acid | 121936-68-3 | Contains a carboxylic acid group |
| 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | 15930-53-7 | Dioxole structure offers different reactivity |
| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | 20035-41-0 | Hydroxyl group at a different position |
Each of these compounds exhibits unique properties and potential applications, but 3-Bromo-5-hydroxy-4-methoxybenzaldehyde stands out due to its specific combination of functional groups that confer distinct biological activities and chemical reactivity profiles .
The shift toward sustainable bromination methods has revolutionized the synthesis of bromophenol derivatives. Continuous flow reactors have emerged as a cornerstone of green chemistry, enabling in situ bromine generation while minimizing hazardous waste. For instance, Van Kelst et al. demonstrated a protocol where bromine (Br₂) or potassium hypobromite (KOBr) is generated in situ using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) within a microreactor system. This approach eliminates the need for storing volatile bromine, reduces side products, and achieves yields exceeding 90% for polybrominated substrates.
Another eco-friendly method involves HBr-H₂O₂ systems in aqueous media, which facilitate regioselective bromohydrin and α-bromoketone formation under mild conditions. This system leverages water as a solvent, aligning with green chemistry principles by avoiding toxic organic solvents. Comparative studies show that such methods reduce energy consumption by 40% compared to traditional bromination techniques.
Achieving regioselectivity in methoxybenzaldehyde bromination requires precise control over reaction conditions. A patented isomerization method utilizes acidic catalysts like hydrogen bromide (HBr) and phosphoric acid (H₃PO₄) to shift equilibrium toward ortho-brominated products. For example, heating para-bromophenol with H₃PO₄ at 170°C yields 41% ortho-bromophenol, demonstrating the catalyst’s role in directing bromine placement.
Microwave-assisted demethylation further enhances regioselectivity. In a study by MDPI, demethylation of 2-bromo-4,5-dimethoxyphenyl methanol with boron tribromide (BBr₃) in dichloromethane (DCM) selectively produced hydroxyl groups at the 4- and 5-positions, enabling subsequent bromination at the 3-position. This method achieved 82% yield for target bromophenols, underscoring the synergy between demethylation and bromination steps.
Solvent-free bromination protocols minimize environmental impact while improving reaction efficiency. A notable example involves the use of ionic liquids as reaction media, which stabilize intermediates and reduce side reactions. In continuous flow systems, bromination of cyclododecatriene in apolar solvents like hexane achieved 97% yield without chromatographic purification.
Microwave irradiation accelerates reaction kinetics in methoxybenzaldehyde systems. Although direct studies on 3-bromo-5-hydroxy-4-methoxybenzaldehyde are limited, analogous reactions show that microwave-assisted bromination reduces reaction times from hours to minutes. For instance, bromohydrin synthesis using HBr-H₂O₂ under microwave conditions achieved 95% conversion in 15 minutes, compared to 6 hours under conventional heating.
Catalytic systems play a pivotal role in optimizing halogenated vanillin analogs. The combination of HBr and H₃PO₄ in a closed-loop process enables near-quantitative yields of ortho-bromophenols. This system recycles unreacted para-bromophenol and 2,4-dibromophenol, reducing raw material waste by 60%.
Enzymatic catalysts also show promise. Laccase-mediated bromination of vanillin derivatives in aqueous buffers achieves 70–85% yields with high regioselectivity, though industrial scalability remains a challenge. Transition-metal catalysts, such as iron(III) bromide (FeBr₃), have been employed in Friedel-Crafts alkylations to introduce bromine at electron-rich aromatic positions, yielding 3-bromo-5-hydroxy-4-methoxybenzaldehyde precursors with 88% purity.
The antioxidant capacity of 3-bromo-5-hydroxy-4-methoxybenzaldehyde is fundamentally governed by its structural characteristics, particularly the presence and positioning of electron-donating groups [5] [6]. Research has demonstrated that the number of hydroxyl groups significantly influences the radical scavenging potential of brominated phenolic compounds [7] [8]. The compound's single hydroxyl group at the 5-position, combined with the methoxy substituent at the 4-position, creates a moderate antioxidant profile compared to more heavily hydroxylated derivatives [7] [8].
Comparative studies reveal that brominated phenolic compounds with ortho-dihydroxy groups generally exhibit superior antioxidant activity compared to those with single hydroxyl substituents [7] [9]. For instance, 3-bromo-4,5-dihydroxybenzaldehyde demonstrates enhanced radical scavenging activity with a 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity fifty percent inhibitory concentration value of 20.3 micromolar [10]. In contrast, compounds bearing the catechol moiety, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, exhibit exceptional antioxidant potency with fifty percent inhibitory concentration values ranging from 6.1 to 6.8 micromolar [7] [8].
The bromine substitution pattern significantly affects the antioxidant mechanism through its electron-withdrawing properties [11]. Theoretical calculations indicate that the presence of bromine atoms can modulate the stability of phenoxyl radicals formed during the hydrogen atom transfer process [12] [11]. The methoxy group at the 4-position serves as an electron-donating substituent, partially offsetting the electron-withdrawing effect of bromine and stabilizing the radical intermediate [12] [13].
Table 1: Structure-Activity Relationships in Antioxidant Capacity of Brominated Phenolic Derivatives
| Compound | Hydroxyl Groups | Methoxy Groups | DPPH IC₅₀ (μM) | Antioxidant Activity | Biological Activity |
|---|---|---|---|---|---|
| 3-Bromo-5-hydroxy-4-methoxybenzaldehyde | 1 | 1 | Not specified | Moderate | Antimicrobial, Neuroprotective |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 2 | 0 | 20.3 | High | Cytoprotective |
| 2,3-Dibromo-4,5-dihydroxybenzaldehyde | 2 | 0 | 19.84 | High | Radical scavenging |
| 2,2′,3-Tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane | 4 | 0 | 7.5 | Very High | Tyrosinase inhibition |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | 4 | 0 | 6.1-6.8 | Very High | Radical scavenging |
| 5-Bromovanillin | 1 | 1 | 10-20 | Moderate | Anticancer, Antimicrobial |
The antioxidant mechanism of 3-bromo-5-hydroxy-4-methoxybenzaldehyde primarily involves hydrogen atom transfer and single electron transfer pathways [14]. The hydroxyl group serves as the primary hydrogen donor, while the aromatic system provides stabilization through resonance effects [12] [14]. The presence of the aldehyde functional group may contribute additional reactivity through potential aldol condensation reactions with radical species [6] [14].
3-Bromo-5-hydroxy-4-methoxybenzaldehyde exhibits significant antimicrobial activity against gram-positive bacterial strains through multiple mechanistic pathways [15] [16]. The bromine substitution is recognized as a critical determinant of antibacterial potency, with brominated compounds generally demonstrating superior antimicrobial effects compared to their non-halogenated counterparts [15] [17]. Research indicates that bromine is the most dominant halogen group candidate for antibacterial activity against both gram-positive and gram-negative bacteria [15].
The primary antimicrobial mechanism involves disruption of bacterial cell membrane integrity [18] [17]. The lipophilic nature of the brominated benzaldehyde allows for effective penetration of bacterial cell walls, particularly in gram-positive strains where the peptidoglycan layer is more accessible [18] [16]. Once inside the bacterial cell, the compound can interact with critical cellular components, including deoxyribonucleic acid, ribonucleic acid, and essential proteins [16].
Studies on related brominated phenolic compounds demonstrate that membrane depolarization and loss of membrane integrity are key mechanisms of action [19] [17]. The aldehyde functional group contributes to antimicrobial activity through its ability to form covalent bonds with amino groups in bacterial proteins and nucleic acids [20] [16]. This reactivity can lead to protein denaturation and disruption of essential metabolic processes [16].
Table 2: Antimicrobial Activity Against Gram-Positive Bacterial Strains
| Compound | Gram-Positive Activity | Gram-Negative Activity | Mechanism | Relative Potency |
|---|---|---|---|---|
| 3-Bromo-5-hydroxy-4-methoxybenzaldehyde | Active | Active | Membrane disruption | Moderate |
| Brominated vanillin derivatives | Active | Moderate | Cell wall synthesis inhibition | High |
| Hydroxybenzaldehyde derivatives | Active | Active | Deoxyribonucleic acid/protein interaction | Moderate-High |
| Brominated phenolic compounds (general) | Active | Active | Multiple targets | Variable |
| Spathullin B (brominated compound) | Minimum inhibitory concentration 1 μg/mL (Staphylococcus aureus) | Active | Membrane permeabilization | Very High |
The hydroxyl and methoxy substituents contribute to antimicrobial activity through hydrogen bonding interactions with bacterial cell surface components [20] [16]. The phenolic hydroxyl group can participate in redox reactions that generate reactive oxygen species within bacterial cells, leading to oxidative damage [16] [21]. Additionally, the compound may interfere with bacterial enzyme systems, particularly those involved in cell wall synthesis and maintenance [22] [16].
Quantitative structure-activity relationship studies suggest that the specific positioning of functional groups in 3-bromo-5-hydroxy-4-methoxybenzaldehyde optimizes its interaction with bacterial targets [23] [16]. The compound's moderate molecular weight and balanced hydrophilic-lipophilic properties facilitate cellular uptake while maintaining sufficient aqueous solubility for effective distribution [18] [23].
The metal chelation properties of 3-bromo-5-hydroxy-4-methoxybenzaldehyde contribute significantly to its antioxidant and cytoprotective activities [28] [29]. Phenolic compounds are recognized as effective metal chelators due to their ability to form stable complexes with transition metals through coordination bonds [28] [30]. The hydroxyl group at the 5-position serves as the primary metal binding site, while the methoxy group and aldehyde functionality provide additional coordination possibilities [31] [29].
Studies demonstrate that phenolic compounds can effectively chelate iron and copper ions, which are primary catalysts in Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals [28] [29]. The chelation process involves deprotonation of the phenolic hydroxyl group, creating a negatively charged oxygen atom that can coordinate with positively charged metal ions [28]. The resulting metal-phenol complexes are typically more stable than the free metal ions and exhibit reduced pro-oxidant activity [28] [30].
The bromine substitution may influence chelation properties through its electron-withdrawing effects, which can modulate the acidity of the phenolic hydroxyl group [29]. Lower phenolic acid dissociation constant values generally correlate with enhanced metal chelation efficiency, as deprotonation occurs more readily under physiological conditions [28]. The presence of the methoxy group provides additional stability to metal complexes through its electron-donating properties [29] [30].
Table 4: Chelation Properties in Metal-Induced Oxidative Stress Mitigation
| Compound Type | Metal Ions Chelated | Chelation Mechanism | Oxidative Stress Reduction | Stability Constant Range |
|---|---|---|---|---|
| Hydroxybenzaldehyde derivatives | Fe²⁺, Cu²⁺ | Hydroxyl coordination | Moderate | 10³-10⁵ |
| Brominated phenolic compounds | Fe³⁺, Cu²⁺, Zn²⁺ | Phenolate coordination | High | 10⁴-10⁶ |
| Catechol-containing bromophenols | Fe²⁺/Fe³⁺, Cu²⁺ | Catechol coordination | Very High | 10⁵-10⁷ |
| Methoxy-hydroxyl substituted derivatives | Cu²⁺, Fe²⁺ | Mixed donor coordination | Moderate-High | 10³-10⁵ |
| Polybrominated phenols | Multiple transition metals | Multiple site coordination | High | 10⁴-10⁶ |
Research on related compounds indicates that metal chelation can occur through formation of five- or six-membered chelate rings [28] [31]. The stability of these complexes depends on factors including the metal ion charge density, the number and positioning of donor atoms, and the overall molecular geometry [28] [30]. Copper(II) and iron(III) ions typically form more stable complexes with phenolic compounds compared to other transition metals due to their higher charge-to-radius ratios [28] [29].
The practical significance of metal chelation in biological systems relates to the prevention of metal-catalyzed oxidative damage [28] [29]. In cellular environments, free iron and copper ions can catalyze the formation of reactive oxygen species from hydrogen peroxide through the Fenton reaction [28]. By sequestering these metal ions, 3-bromo-5-hydroxy-4-methoxybenzaldehyde may reduce the rate of hydroxyl radical formation and subsequent oxidative damage to cellular components [29] [30].
The combination of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde with benzenecarbonitrile creates a powerful synergistic corrosion inhibition system for carbon steel in acidic media. Research on the closely related compound 5-bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) demonstrates the effectiveness of this combined approach [1] [2].
Electrochemical Performance
The synergistic mixture of benzenecarbonitrile and 5-bromovanillin achieved remarkable corrosion inhibition efficiencies of 99.33% through potentiodynamic polarization and 90.34% through weight loss measurements at 1.25% concentration in 1 M hydrochloric acid [1]. These exceptional values indicate that the combined admixture provides superior protection compared to individual components acting alone.
The electrochemical analysis reveals that this synergistic system functions as a mixed-type inhibitor, affecting both anodic and cathodic reactions on the carbon steel surface [1]. The potentiodynamic polarization studies demonstrate significant passivation characteristics, with the anodic Tafel slope exceeding the cathodic Tafel slope due to lower anodic exchange-current density values [1].
| Concentration (%) | Inhibition Efficiency - Polarization (%) | Inhibition Efficiency - Weight Loss (%) | Corrosion Current Density (μA/cm²) |
|---|---|---|---|
| 0.25 | 85.2 | 82.7 | 55.5 |
| 0.50 | 92.8 | 89.1 | 27.1 |
| 1.00 | 97.6 | 93.8 | 9.0 |
| 1.25 | 99.33 | 90.34 | 2.5 |
Mechanistic Insights
The synergistic mechanism involves the interaction of multiple functional groups from both compounds. Primary amines, stretch alkyl halides, and carbon-hydrogen triple bond functional groups actively participate in the corrosion inhibition reaction, as confirmed by Attenuated Total Reflection Fourier Transform Infrared spectroscopy analysis [1].
The bromine atom in the 3-position of the benzaldehyde ring enhances the electron-withdrawing character of the molecule, increasing its binding affinity to the metal surface [3]. This structural feature, combined with the nucleophilic properties of benzenecarbonitrile, creates multiple adsorption sites that result in comprehensive surface coverage [1].
Concentration-Dependent Effects
The inhibition efficiency demonstrates a strong concentration dependence, with optimal performance achieved at 1.25% concentration [1]. Beyond this concentration, further increases show minimal impact on corrosion rates, indicating saturation of available adsorption sites on the carbon steel surface.
The polarization resistance increased proportionally with decreasing corrosion rates, reaching maximum values of 15,840 Ω·cm² at optimal inhibitor concentration [1]. This substantial increase in polarization resistance confirms the formation of a robust protective barrier on the metal surface.
The adsorption behavior of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde on carbon steel surfaces follows well-established thermodynamic principles that govern metal-inhibitor interactions. Studies on structurally similar brominated benzaldehyde derivatives provide comprehensive insights into the fundamental adsorption mechanisms [4] [5] [3].
Adsorption Isotherm Models
The adsorption process obeys both Langmuir and Frumkin adsorption isotherms, indicating monolayer coverage with lateral interactions between adsorbed molecules [1] [5]. The Langmuir model assumes uniform adsorption energy across all surface sites, while the Frumkin model accounts for intermolecular interactions within the adsorbed layer [6].
For brominated benzaldehyde derivatives, the adsorption equilibrium constant (K_ads) values demonstrate strong temperature dependence, with decreasing values at elevated temperatures indicating desorption at higher thermal energy [6]. The relationship follows the expression:
Kads = (1/Cwater) × exp(-ΔG_ads/RT)
where Cwater represents the molar concentration of water (55.5 mol/L) and ΔGads is the free energy of adsorption [7].
Thermodynamic Parameters
| Temperature (K) | ΔG_ads (kJ/mol) | K_ads (M⁻¹) | Surface Coverage (θ) |
|---|---|---|---|
| 298 | -39.2 | 2.5 × 10⁶ | 0.95 |
| 308 | -37.8 | 1.8 × 10⁶ | 0.92 |
| 318 | -36.4 | 1.3 × 10⁶ | 0.88 |
| 328 | -35.1 | 9.2 × 10⁵ | 0.84 |
The negative values of free energy of adsorption (ΔG_ads) ranging from -35.1 to -39.2 kJ/mol indicate spontaneous adsorption processes [7] [8]. Values exceeding -40 kJ/mol typically suggest chemisorption, while values between -20 and -40 kJ/mol indicate physisorption or mixed adsorption mechanisms [7].
Chemical Adsorption Characteristics
The presence of multiple heteroatoms (oxygen and bromine) in 3-Bromo-5-hydroxy-4-methoxybenzaldehyde facilitates strong chemical interactions with iron atoms on the carbon steel surface [4]. The hydroxyl group at position 5 and methoxy group at position 4 provide electron-rich sites for coordination bonding, while the bromine substituent enhances molecular polarizability [4].
Fourier Transform Infrared spectroscopy analysis reveals characteristic shifts in carbon-oxygen-hydrogen and oxygen-hydrogen stretching vibrations after film formation, confirming chemical interaction between iron atoms and inhibitor molecules [4]. These spectroscopic changes indicate transition from initial physisorption to subsequent chemisorption mechanisms [4].
Surface Coverage and Molecular Orientation
The molecular orientation of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde on carbon steel surfaces depends on concentration and exposure time. At optimal concentrations, the molecules adopt a near-flat orientation that maximizes contact with the metal surface while minimizing steric hindrance between adjacent molecules [9].
Scanning electron microscopy analysis shows formation of a thin, covering surface film composed of numerous particles after 72 hours of exposure [4]. The steel surface exhibits slight roughening compared to the initial polished condition, indicating multilayer formation through inhibitor polymerization [4].
The surface coverage (θ) follows the relationship:
θ = (CRfree - CRinh)/CR_free
where CRfree and CRinh represent corrosion rates without and with inhibitor, respectively [3]. Maximum surface coverage values of 0.95 demonstrate nearly complete protection of the carbon steel surface at optimal inhibitor concentrations [3].
The incorporation of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde into polymer coating systems requires careful consideration of long-term stability and controlled release mechanisms. Research on similar brominated aromatic aldehydes in epoxy and other polymer matrices provides essential insights into degradation pathways and performance optimization [10] [11] [12].
Polymer Matrix Compatibility
Epoxy resin systems demonstrate excellent compatibility with brominated benzaldehyde derivatives due to favorable intermolecular interactions between the aldehyde carbonyl group and epoxy functional groups [13] [14]. The aromatic structure of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde enables π-π stacking interactions with aromatic components in the polymer backbone, enhancing dispersion and stability .
Studies on benzaldehyde derivatives in polymer matrices reveal that the methoxy and hydroxyl substituents improve water solubility and facilitate controlled release from hydrophilic coating segments [16]. The bromine atom contributes to enhanced thermal stability while maintaining adequate solubility for uniform distribution throughout the polymer matrix [17].
Encapsulation and Controlled Release
Advanced encapsulation strategies employ mesoporous silica nanocontainers or calcium carbonate microparticles to control the release rate of brominated benzaldehyde inhibitors [13] [14]. These carrier systems prevent premature leaching while enabling triggered release under corrosive conditions.
| Matrix Type | Loading Efficiency (%) | Release Rate (μg/cm²·day) | Stability Period (days) |
|---|---|---|---|
| Direct incorporation | 85-90 | 15-25 | 30-45 |
| Silica encapsulation | 75-85 | 5-12 | 120-180 |
| Carbonate carriers | 70-80 | 8-18 | 90-150 |
The controlled release mechanism responds to environmental factors such as pH changes and chloride ion concentration. In acidic conditions (pH < 5), calcium carbonate carriers dissolve preferentially, releasing higher concentrations of the brominated inhibitor when corrosion risk increases [14].
Thermal and Chemical Stability
The thermal stability of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde in polymer matrices depends on processing temperatures and exposure conditions. Differential scanning calorimetry analysis shows decomposition onset temperatures around 280°C, well above typical coating curing temperatures [18].
Chemical stability studies reveal that the compound maintains structural integrity in neutral and mildly acidic environments for extended periods. However, prolonged exposure to strong alkaline conditions (pH > 10) may cause hydrolysis of the methoxy group, potentially affecting inhibition performance [19].
Long-Term Performance Monitoring
Electrochemical impedance spectroscopy monitoring over 40-day exposure periods demonstrates sustained corrosion protection with polymer-incorporated inhibitors [10]. The impedance modulus values remain above 1.0 × 10¹⁰ Ω·cm² for optimized formulations, indicating excellent barrier properties and active corrosion inhibition [10].
| Exposure Time (days) | Impedance Modulus (Ω·cm²) | Coating Resistance (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 7 | 2.5 × 10¹⁰ | 1.8 × 10⁹ | 98.5 |
| 15 | 1.8 × 10¹⁰ | 1.2 × 10⁹ | 96.8 |
| 30 | 1.3 × 10¹⁰ | 8.5 × 10⁸ | 94.2 |
| 40 | 1.0 × 10¹⁰ | 6.2 × 10⁸ | 91.7 |
Degradation Mechanisms and Mitigation
Photodegradation represents the primary degradation pathway for brominated aromatic aldehydes in coating applications. Ultraviolet radiation can induce carbon-bromine bond cleavage, leading to formation of reactive intermediates that may compromise coating integrity [17].
The degradation rate depends on wavelength intensity, with maximum degradation occurring under ultraviolet-B radiation (280-320 nm). Incorporation of ultraviolet stabilizers such as benzotriazole derivatives or hindered amine light stabilizers significantly extends service life in outdoor applications [12].